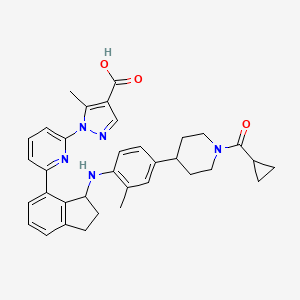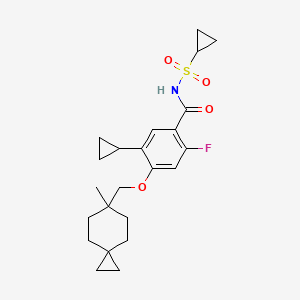![molecular formula C22H27ClN8O3S B8103327 N-[2-[[5-chloro-2-[[2-methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide](/img/structure/B8103327.png)
N-[2-[[5-chloro-2-[[2-methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide
Descripción general
Descripción
N-[2-[[5-chloro-2-[[2-methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C22H27ClN8O3S and its molecular weight is 519.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[2-[[5-chloro-2-[[2-methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-[[5-chloro-2-[[2-methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrophoretic Separation
- Study: A study by Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including derivatives of the compound , demonstrating its utility in analytical chemistry for quality control purposes (Ye et al., 2012).
Enzymatic and Cellular Activity
- Study: Dumaitre and Dodic (1996) synthesized a series of derivatives showing specific inhibition of cGMP specific phosphodiesterase, indicating potential therapeutic applications (Dumaitre & Dodic, 1996).
Environmental Impact
- Study: Sharma et al. (2012) explored the degradation of chlorimuron-ethyl, a structurally similar compound, by Aspergillus niger, highlighting the environmental implications of such compounds (Sharma, Banerjee, & Choudhury, 2012).
Crystallography and Molecular Structure
- Study: Dey et al. (2015) conducted a structural study on nimesulidetriazole derivatives, which include structurally similar compounds, providing insights into the molecular architecture and intermolecular interactions (Dey et al., 2015).
Histamine H4 Receptor Ligands
- Study: Altenbach et al. (2008) worked on the development of 2-aminopyrimidines as ligands for the histamine H4 receptor, where compounds structurally similar to the one showed significant potential (Altenbach et al., 2008).
Synthesis for Chronic Renal Disease Treatment
- Study: Ikemoto et al. (2000) detailed the synthesis of a chronic renal disease agent, showcasing the compound's relevance in pharmaceutical synthesis (Ikemoto et al., 2000).
Inhibitors of HMG-CoA Reductase
- Study: Watanabe et al. (1997) synthesized a series of derivatives to evaluate their ability to inhibit HMG-CoA reductase, an enzyme crucial in cholesterol biosynthesis (Watanabe et al., 1997).
Synthesis of Pyrimidine Derivatives
- Study: Hou et al. (2016) reported on the synthesis of pyrimidine compounds, an important intermediate in the synthesis of related compounds (Hou et al., 2016).
Green Chemistry in Catalyst Synthesis
- Study: Murugesan et al. (2016) utilized a nanocrystalline titania-based sulfonic acid material as a catalyst in the synthesis of derivatives, emphasizing environmentally friendly approaches in chemical synthesis (Murugesan, Gengan, & Krishnan, 2016).
Antitumor Activity
- Study: Hafez and El-Gazzar (2017) synthesized derivatives and evaluated their antitumor activity, demonstrating the potential for cancer treatment applications (Hafez & El-Gazzar, 2017).
Conventional and Heterogeneous Synthesis
- Study: Bassyouni and Fathalla (2013) focused on the synthesis of new heterocyclic derivatives, highlighting the versatility of methods in synthesizing related compounds (Bassyouni & Fathalla, 2013).
Propiedades
IUPAC Name |
N-[2-[[5-chloro-2-[[2-methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN8O3S/c1-30-10-12-31(13-11-30)19-9-8-18(21(27-19)34-2)26-22-24-14-15(23)20(28-22)25-16-6-4-5-7-17(16)29-35(3,32)33/h4-9,14,29H,10-13H2,1-3H3,(H2,24,25,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGQFDSHCXICPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 138454747 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-{2-[({1-[2-(Dimethylamino)-2-Oxoethyl]cyclopentyl}acetyl)amino]ethyl}phenyl)-2-Fluoro-Nalpha-[(1-Methyl-1h-Pyrazol-5-Yl)carbonyl]-L-Phenylalaninamide](/img/structure/B8103254.png)
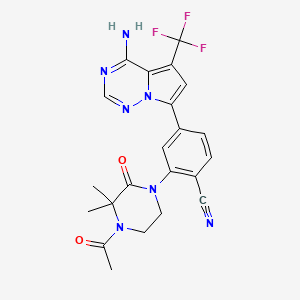
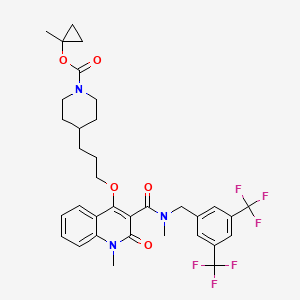
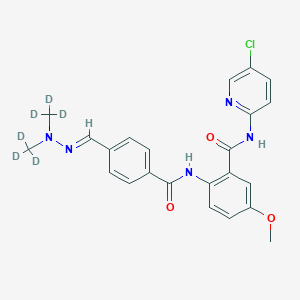
![5-[2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)-9-pentan-3-ylpurin-6-yl]pyrazin-2-amine](/img/structure/B8103293.png)

![N-(6-fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide](/img/structure/B8103309.png)
![2-[[(3S,6S,9S,11R,18S,20R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[4-(4-pentoxyphenyl)phenyl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-21-yl]oxy]ethyl-trimethylazanium;acetate](/img/structure/B8103317.png)
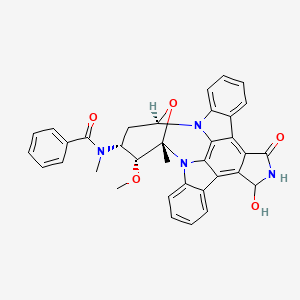
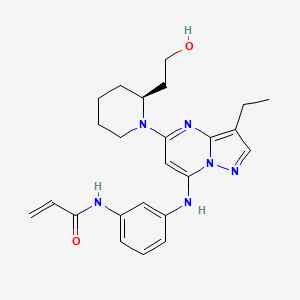
![N-[(1S)-1-(4-fluorophenyl)ethyl]-6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-4-methylpyridazin-3-amine](/img/structure/B8103336.png)
